molecular formula C19H19ClN2 B584848 8-Dechloro-7-chloro Desloratadine CAS No. 1346601-53-3

8-Dechloro-7-chloro Desloratadine

Cat. No.: B584848
CAS No.: 1346601-53-3
M. Wt: 310.825
InChI Key: RAGPAPRPCPCTQO-UHFFFAOYSA-N
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Description

8-Dechloro-7-chloro Desloratadine is a metabolite of Loratadine . It is a nonsedating competitive histamine H1 receptor antagonist . The CAS number for this compound is 1346601-53-3 .


Molecular Structure Analysis

The molecular formula of this compound is C19H19ClN2 . The IUPAC name is 12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 310.82 g/mole . Other physical and chemical properties such as solubility and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Environmental Applications

A novel addition compound of desloratadine with carbon dioxide has been described, which is a useful intermediate in the manufacturing process of desloratadine Form I polymorph. This compound can be prepared in high purity from crude desloratadine, offering an environmentally friendly manufacturing process for synthesizing desloratadine starting from loratadine (Mezei, Volk, Király, & Simig, 2008).

Pharmacokinetics and Metabolism

Desloratadine, the major active metabolite of loratadine, has been studied extensively for its pharmacokinetic profile and metabolism. Research has identified that the formation of 3-hydroxydesloratadine, its major active human metabolite, involves desloratadine glucuronidation by UGT2B10 followed by CYP2C8 oxidation. This multi-step metabolic pathway is crucial for understanding desloratadine's action and optimizing its therapeutic efficacy (Kazmi, Barbara, Yerino, & Parkinson, 2015).

Analytical Methodologies

Several analytical methodologies have been developed for the determination of desloratadine and its metabolites in pharmaceutical formulations and biological fluids. For instance, a micellar liquid chromatographic method allows the simultaneous determination of loratadine and desloratadine, demonstrating the method's sensitivity and applicability to various matrices including pharmaceuticals and human samples (Belal et al., 2016).

Mechanism of Action and Anti-inflammatory Effects

Desloratadine's mechanism of action extends beyond its antihistaminic activity to include inhibition of multiple inflammatory mediators such as IL-4, IL-6, IL-8, IL-13, PGD2, and leukotriene C4. This broad spectrum of anti-inflammatory effects contributes to its efficacy in treating allergic reactions and potentially other inflammatory conditions (Geha & Meltzer, 2001).

Drug Compatibility and Formulation Studies

Compatibility studies involving desloratadine and various pharmaceutical excipients have shown interactions with substances like anhydrous lactose and magnesium stearate. These findings are crucial for the formulation of desloratadine in pharmaceutical products, ensuring stability and efficacy (Veronez et al., 2014).

Biochemical Analysis

Biochemical Properties

8-Dechloro-7-chloro Desloratadine interacts with various enzymes and proteins. It is a potent antagonist of the human histamine H1 receptor . It binds to membranes expressing the recombinant human histamine H1 receptor in Chinese hamster ovary cells .

Cellular Effects

This compound influences cell function by interacting with the histamine H1 receptor . It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Metabolic Pathways

This compound is involved in metabolic pathways. It is a metabolite of Loratadine , which undergoes extensive first-pass metabolism in the liver

Properties

IUPAC Name

12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-17-5-1-4-16-15(17)7-6-14-3-2-10-22-19(14)18(16)13-8-11-21-12-9-13/h1-5,10,21H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGPAPRPCPCTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126406
Record name 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-53-3
Record name 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346601-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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